molecular formula C18H36O2 B019322 Decyl 2-ethylhexanoate CAS No. 93777-46-9

Decyl 2-ethylhexanoate

Cat. No.: B019322
CAS No.: 93777-46-9
M. Wt: 284.5 g/mol
InChI Key: NPTQTLMUAAVGNU-UHFFFAOYSA-N
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Description

Decyl 2-ethylhexanoate is an ester compound formed from the reaction between decyl alcohol and 2-ethylhexanoic acid. It is known for its excellent emollient properties, making it a popular ingredient in cosmetic and personal care products. The compound is characterized by its molecular formula C18H36O2 and has a molecular weight of 284.477 g/mol .

Scientific Research Applications

Decyl 2-ethylhexanoate has a wide range of applications in scientific research and industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 2-ethylhexanoate is typically synthesized through an esterification reaction. This involves the reaction of decyl alcohol with 2-ethylhexanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.

Industrial Production Methods: In an industrial setting, the esterification process is often optimized for higher yields and purity. This can involve the use of continuous reactors and advanced separation techniques to isolate the desired ester. The reaction conditions, such as temperature and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Decyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decyl alcohol and 2-ethylhexanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol. This is commonly used in biodiesel production.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst, such as sodium methoxide or potassium hydroxide.

Major Products Formed:

Mechanism of Action

The primary mechanism by which decyl 2-ethylhexanoate exerts its effects is through its emollient properties. When applied to the skin, it forms a barrier that helps to retain moisture, thereby improving skin hydration and texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth, non-greasy feel .

Comparison with Similar Compounds

  • Cetyl 2-ethylhexanoate
  • Isopropyl 2-ethylhexanoate
  • Octyl 2-ethylhexanoate

Comparison: Decyl 2-ethylhexanoate is unique in its balance of molecular weight and chain length, which provides an optimal combination of emollient properties and skin feel. Compared to cetyl 2-ethylhexanoate, which has a longer chain, this compound is less greasy and more easily absorbed by the skin. Isopropyl 2-ethylhexanoate and octyl 2-ethylhexanoate, on the other hand, have shorter chains and may not provide the same level of moisturization and barrier enhancement .

Properties

IUPAC Name

decyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-14-16-20-18(19)17(6-3)15-8-5-2/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTQTLMUAAVGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918060
Record name Decyl 2-ethylhexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93777-46-9
Record name Decyl 2-ethylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93777-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl 2-ethylhexanoate
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Record name Decyl 2-ethylhexanoate
Source EPA DSSTox
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Record name Decyl 2-ethylhexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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